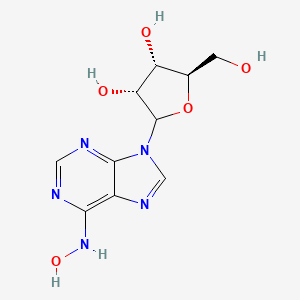

Inosine oxime

Descripción

Propiedades

Número CAS |

3414-62-8 |

|---|---|

Fórmula molecular |

C10H13N5O5 |

Peso molecular |

283.24 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

QROZCFCNYCVEDO-KQYNXXCUSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |

Apariencia |

Solid powder |

Otros números CAS |

24822-51-3 3414-62-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6-hydroxyadenosine 6-N-HYDROXYADENOSINE |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Inosine Oxime

This document provides a comprehensive technical overview of this compound (also known as 6-Hydroxyadenosine), a significant purine nucleoside derivative. It details the synthesis process, characteristic chemical properties, analytical characterization methods, and biological activities, making it an essential resource for professionals in medicinal chemistry, biochemistry, and drug development.

Introduction

This compound is a chemical compound derived from inosine, where the carbonyl group at the 6-position of the purine ring is converted into an oxime functional group (C=N-OH).[1] This modification imparts unique chemical reactivity and significant biological activities not present in the parent nucleoside.[1] It is recognized as an endogenous metabolite produced during cellular metabolism and has been studied for its toxic, mutagenic, and enzyme-inhibiting properties.[2][3] Its primary biological significance lies in its ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides, making it a compound of interest for therapeutic applications, including as a potential antibacterial agent.[1][4]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct condensation of inosine with a hydroxylamine reagent.[1][5] This reaction is a standard procedure for forming oximes from carbonyl compounds.[5][6]

General Reaction Scheme

Inosine reacts with hydroxylamine, typically under acidic conditions, to form this compound via a condensation reaction. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the C6 carbonyl carbon of the inosine ring, followed by dehydration to yield the oxime.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of this compound.

-

Reagents and Materials:

-

Inosine (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium Carbonate (Na₂CO₃) or Pyridine (as a base)

-

Solvent: Ethanol or Methanol

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

-

-

Procedure:

-

Dissolve Inosine (1.0 eq) in the chosen alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium carbonate (1.5 eq) in a minimal amount of water to liberate the free hydroxylamine.

-

Add the free hydroxylamine solution to the inosine solution. If using pyridine, it can be added directly to the reaction mixture containing inosine and hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product may precipitate. If not, slowly add cold deionized water to induce precipitation.

-

-

Purification: [1]

-

Collect the crude solid product by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under a vacuum to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical and Physical Properties

This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound; 6-Hydroxyadenosine | [2][3] |

| CAS Number | 3414-62-8 | [2][3][7] |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [7][8] |

| Molecular Weight | 283.24 g/mol | [3][7] |

| Monoisotopic Mass | 283.09167 Da | [9] |

| Melting Point | 195 °C (decomposes) | [7] |

| Boiling Point (est.) | 703.7°C at 760 mmHg | [7] |

| Solubility | Soluble in DMSO | [1] |

| Appearance | Colorless crystals or white powder | [5] |

| Storage Conditions | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |

Characterization and Analytical Methods

The structural confirmation and purity assessment of synthesized this compound rely on standard spectroscopic and chromatographic techniques.

Spectroscopic Characterization Data

The following table presents representative spectroscopic data for the characterization of this compound.

| Technique | Observed Characteristics |

| ¹H NMR (Example) | Chemical shifts (δ, ppm) corresponding to protons on the ribose sugar moiety (similar to inosine, ~3.5-6.0 ppm), purine ring protons (C2-H, C8-H, ~8.0-8.5 ppm), and a characteristic broad singlet for the oxime -OH proton (>10 ppm). |

| ¹³C NMR (Example) | Resonances for the 5 ribose carbons (~60-90 ppm), and the purine ring carbons, including the characteristic C=NOH carbon (~145-155 ppm). |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~3600-3200 cm⁻¹), C=N stretch (~1665 cm⁻¹), N-O stretch (~945 cm⁻¹), and characteristic C-O and C-N stretches from the ribose and purine structures.[5][10] |

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 284.09895; [M+Na]⁺ at m/z 306.08089.[9] |

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a method for assessing the purity of this compound, adapted from methods for its parent compound, inosine.[11][12][13]

-

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

C18 reverse-phase column (e.g., 4.6 x 100 mm).

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or the mobile phase.

-

Perform serial dilutions to create working standards within the linear range (e.g., 10–50 µg/ml).[13]

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound. The retention time should be consistent and the peak shape symmetrical.

-

Biological Activity and Mechanism of Action

This compound exhibits notable biological effects, primarily through its interaction with nucleotide metabolism pathways.

Inhibition of IMP Dehydrogenase

The principal mechanism of action for this compound is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), an essential step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP).[4] By inhibiting IMPDH, this compound disrupts the supply of guanine nucleotides, which are vital for DNA and RNA synthesis, thereby affecting cellular proliferation. This makes IMPDH a target for antibacterial and other therapeutic agents.[1][4]

Cellular Metabolism and Detoxification

This compound is an endogenous metabolite that can be formed by cytochrome P450 activity or oxidative stress.[2][3] It is reported to have toxic and mutagenic effects on both prokaryotic and eukaryotic cells.[2][3] The cell has a detoxification pathway for this compound; this compound can undergo reductive dehydroxylation catalyzed by adenosine deaminase, converting it back to inosine.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Conclusion

This compound is a synthetically accessible derivative of inosine with significant biological implications. Its synthesis is straightforward, and its structure can be confirmed using standard analytical techniques. The primary interest in this compound for researchers and drug developers stems from its potent inhibition of IMPDH, a key enzyme in nucleotide metabolism. This inhibitory action disrupts essential cellular processes and provides a basis for its potential use as an antibacterial agent. Further investigation into its structure-activity relationships and metabolic fate will continue to be a valuable area of research.

References

- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Page loading... [guidechem.com]

- 8. This compound | C10H13N5O5 | CID 18881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C10H13N5O5) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

Inosine oxime mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Inosine Pranobex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine pranobex, a synthetic pharmaceutical agent, exerts a multifaceted mechanism of action characterized by both immunomodulatory and antiviral properties. Comprising a 1:3 complex of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol (dimepranol acedoben), its therapeutic effects stem from the potentiation of the host's immune response and direct interference with viral replication. The inosine component has also been independently shown to confer significant neuroprotective effects. This document provides a comprehensive technical overview of the core mechanisms of action of inosine pranobex, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Immunomodulatory Mechanism of Action

Inosine pranobex primarily functions by augmenting a depressed or dysfunctional immune system, rather than stimulating a normal immune system to a hyperactive state. Its action is pleiotropic, affecting both cellular and humoral immunity with a pronounced skewing towards a T helper 1 (Th1) type response.

Enhancement of Cell-Mediated Immunity

Inosine pranobex has been demonstrated to enhance the key effectors of cell-mediated immunity, namely T-lymphocytes and Natural Killer (NK) cells.

-

T-Lymphocyte Proliferation and Differentiation: Inosine pranobex potentiates the proliferation of T-lymphocytes in response to mitogens and antigens. It does not act as a mitogen on its own but augments the response of already activated lymphocytes[1][2]. This is accompanied by the promotion of T-lymphocyte maturation and differentiation[1].

-

Increased NK Cell Cytotoxicity: The drug enhances the cytotoxic activity of NK cells against virally infected and tumor cells[1][3][4][5]. This is a rapid response, with increases in NK cell populations observed within hours of administration[3][5].

Modulation of Cytokine Production

A pivotal aspect of inosine pranobex's immunomodulatory effect is its influence on cytokine production, promoting a pro-inflammatory Th1 phenotype, which is crucial for antiviral and anti-tumor immunity.

-

Upregulation of Th1 Cytokines: In vitro and in vivo studies have consistently shown that inosine pranobex increases the production of key Th1 cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in mitogen- or antigen-stimulated peripheral blood mononuclear cells (PBMCs)[1][6][7][8]. It also enhances the secretion of Tumor Necrosis Factor-alpha (TNF-α)[6][7][8].

-

Downregulation of Th2 Cytokines: Concurrently, inosine pranobex has been shown to suppress the production of the Th2-associated anti-inflammatory cytokine, Interleukin-10 (IL-10), in a dose-dependent manner[6][7][8].

Induction of NKG2D Ligand Expression

A more recently elucidated mechanism involves the upregulation of Natural Killer Group 2, member D (NKG2D) ligands on target cells[4][5][9][10][11].

-

Metabolic Activation: Inosine pranobex increases the intracellular concentration of purine nucleotides and tricarboxylic acid (TCA) cycle intermediates[4][5][9][10]. This metabolic activation leads to the increased expression of NKG2D ligands, such as MICA, on the surface of target cells[4][9][10].

-

Enhanced Immune Recognition: The increased expression of NKG2D ligands makes target cells more susceptible to recognition and lysis by NK cells and CD8+ T cells, which express the activating NKG2D receptor[4][9][10][11].

Antiviral Mechanism of Action

In addition to its immunomodulatory effects, inosine pranobex exhibits direct antiviral properties, although the precise mechanisms are still under investigation.

-

Inhibition of Viral RNA Synthesis: It is hypothesized that the inosine component of the drug complex interferes with viral RNA synthesis. This may occur through the inhibition of phosphoribosyl pyrophosphate synthesis, a key intermediate in purine nucleotide biosynthesis, thereby limiting the building blocks available for viral replication[1].

-

Alteration of Host Cell Ribosomes: Another proposed mechanism is that inosine pranobex modifies the structure of host cell ribosomes, giving cellular mRNA a competitive advantage over viral mRNA for translation. This would lead to the incorrect reading of the viral genetic code and hinder viral proliferation[1].

Neuroprotective Mechanism of Action of Inosine

The inosine component of inosine pranobex has been studied for its neuroprotective properties, which are attributed to its anti-inflammatory and neurotrophic effects.

-

Anti-Inflammatory and Antioxidant Effects: Inosine has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases[12]. It can attenuate the production of pro-inflammatory cytokines like TNF-α in the central nervous system[12][13].

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Inosine treatment has been found to increase the expression of BDNF. This effect is mediated through the activation of adenosine A1 and A2A receptors, which in turn activates the TrkB receptor signaling pathway, promoting neuronal survival and growth[14].

Quantitative Data Summary

Table 1: Effect of Inosine Pranobex on Cytokine Production in PHA-Stimulated Human Lymphocytes

| Cytokine | Inosine Pranobex Concentration (mg/L) | Incubation Time (hours) | Change in Production | Statistical Significance | Reference |

| TNF-α | 50, 100, 200 | 24 | Increased | p < 0.05 | [6][7][8] |

| 50, 100, 200 | 72 | Increased | p < 0.05 | [6][7][8] | |

| IFN-γ | 50, 100, 200 | 72 | Increased | p < 0.05 | [6][7][8] |

| IL-10 | 50, 100, 200 | 24 | Decreased (Dose-dependent) | p < 0.01 | [6][7][8] |

| 50, 100, 200 | 72 | Decreased (Dose-dependent) | p < 0.01 | [6][7][8] |

Table 2: Effect of Inosine Pranobex on NK Cell-Mediated Cytotoxicity

| Target Cell Line | Effector:Target Ratio | Inosine Pranobex Concentration (mM) | % Specific Lysis | Statistical Significance | Reference |

| HEK293T | Range | 0.25, 1, 2 | Dose-dependent increase | p < 0.0001 | [9] |

Table 3: Cytotoxicity of Inosine Pranobex (IC50 Values)

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| BALB/3T3 clone A31 | MTT | 500 | [15] |

| HepG2 | MTT | 50 | [15] |

| BALB/3T3 clone A31 | LDH release | 100 | [15] |

| HepG2 | LDH release | 10 | [15] |

| BALB/3T3 clone A31 | NRU | 500 | [15] |

| HepG2 | NRU | 100 | [15] |

Table 4: Effect of Inosine on Pro-inflammatory Cytokine Levels in LPS-Treated Mice

| Cytokine | Inosine Treatment | Change in BALF Levels | Statistical Significance | Reference |

| TNF-α | 100 mg/day | Decreased | p < 0.01 | [12] |

| IL-1β | 100 mg/day | Decreased | p < 0.01 | [12] |

| IL-6 | 100 mg/day | No significant change | p > 0.05 | [12] |

Experimental Protocols

In Vitro T-Lymphocyte Proliferation Assay

-

Objective: To assess the effect of inosine pranobex on the proliferation of T-lymphocytes in response to a mitogen.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Wash and resuspend PBMCs in complete RPMI-1640 medium.

-

Plate the cells in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

-

Add phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate T-cell proliferation.

-

Add inosine pranobex at various concentrations (e.g., 25, 50, 100 µg/mL). Include a control group with PHA alone and an unstimulated control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Pulse the cultures with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

-

NK Cell Cytotoxicity Assay (Chromium Release Assay)

-

Objective: To determine the effect of inosine pranobex on the cytotoxic activity of NK cells.

-

Methodology:

-

Culture target cells (e.g., K562 or YAC-1) in the presence of varying concentrations of inosine pranobex for 48 hours.

-

Label the target cells with 100 µCi of Na2[51Cr]O4 for 1 hour at 37°C.

-

Wash the labeled target cells three times to remove excess [51Cr].

-

Prepare effector cells (NK cells) from fresh PBMCs.

-

Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in 96-well U-bottom plates.

-

Incubate the plates for 4 hours at 37°C.

-

Centrifuge the plates and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Spontaneous release is the radioactivity in the supernatant of target cells incubated with medium alone.

-

Maximum release is the radioactivity in the supernatant of target cells lysed with a detergent (e.g., Triton X-100).

-

-

Cytokine Quantification by ELISA

-

Objective: To measure the concentration of cytokines in cell culture supernatants.

-

Methodology:

-

Culture PBMCs with a mitogen (e.g., PHA) in the presence or absence of inosine pranobex for 24 or 72 hours.

-

Collect the culture supernatants by centrifugation.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-10).

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Visualization of Signaling Pathways and Workflows

Inosine Pranobex-Induced Immunomodulation Pathway

Caption: Inosine Pranobex Immunomodulatory Pathway.

Experimental Workflow for NK Cell Cytotoxicity Assay

Caption: NK Cell Cytotoxicity Assay Workflow.

Inosine-Mediated Neuroprotection Signaling Pathway

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. biomedres.us [biomedres.us]

- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 11. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]

- 12. Inosine Pretreatment Attenuates LPS-Induced Lung Injury through Regulating the TLR4/MyD88/NF-κB Signaling Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Inosine Oxime Derivatives: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of drug discovery, nucleoside analogs represent a cornerstone of therapeutic innovation, particularly in the realms of oncology, virology, and immunology. Among these, inosine and its derivatives have garnered significant attention due to their pivotal roles in purine metabolism and cellular signaling. This technical guide delves into the discovery and synthesis of a specific class of these compounds: inosine oxime derivatives. These molecules, characterized by the substitution of the C6-oxo group of inosine with an oxime functional group (C=N-OH) and its subsequent derivatives, have emerged as promising modulators of key biological processes.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this compound derivatives. It includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Concepts: The Biological Significance of Inosine and the Role of IMPDH

Inosine is a naturally occurring purine nucleoside that plays a central role in the de novo and salvage pathways of purine biosynthesis.[1] One of the key enzymes in the de novo pathway is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2] This is the rate-limiting step in the biosynthesis of guanine nucleotides (GMP, GDP, and GTP), which are essential for a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[3]

Given its critical role, IMPDH has been identified as a significant target for therapeutic intervention in various diseases characterized by rapid cell proliferation, such as cancer and viral infections, as well as in immune disorders.[4] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell growth and proliferation.[3] this compound and its derivatives have been investigated primarily as inhibitors of IMPDH, making them attractive candidates for the development of novel anticancer, antiviral, and immunosuppressive agents.[5]

Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives typically begins with the parent nucleoside, inosine. The foundational modification is the conversion of the 6-oxo group of the purine ring to a hydroxyamino group, forming inosine-6-oxime, also known as 6-hydroxyaminopurine ribonucleoside. This is generally achieved through a condensation reaction with hydroxylamine.[5] Further derivatization of the oxime's hydroxyl group can then be carried out to generate a library of analogs, such as O-alkyl and O-aryl ethers.

General Synthetic Schemes

The synthesis of 6-alkoxy and 6-N-alkoxy purine nucleosides, which are structurally related to this compound ethers, often involves the displacement of a leaving group, such as a chlorine atom, at the 6-position of the purine ring with the desired alkoxyamine or hydroxylamine.[6]

Scheme 1: General Synthesis of Inosine-6-Oxime

Caption: General reaction scheme for the synthesis of inosine-6-oxime.

Scheme 2: General Synthesis of 6-Alkoxyamino Purine Nucleosides

Caption: General reaction for synthesizing 6-alkoxyamino purine nucleosides.

Experimental Protocols

Protocol 1: Synthesis of Inosine-6-Oxime

This protocol describes a general method for the synthesis of inosine-6-oxime from inosine.

Materials:

-

Inosine

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve inosine in a mixture of pyridine and water.

-

Add an excess of hydroxylamine hydrochloride to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure inosine-6-oxime.

Protocol 2: IMPDH Activity Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against IMPDH. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Human recombinant IMPDH2 enzyme[5]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[6]

-

IMP solution (substrate)

-

NAD+ solution (cofactor)

-

This compound derivative (inhibitor) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in each well of the 96-well plate containing assay buffer, IMP, and NAD+.

-

Add the this compound derivative at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the IMPDH2 enzyme to each well.

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of the derivative compared to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data on Inosine Derivatives as IMPDH Inhibitors

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table summarizes the inhibitory activities of some related purine nucleoside analogs against IMPDH. This data provides a benchmark for evaluating newly synthesized this compound derivatives.

| Compound | Target | IC50 (µM) | Reference |

| Mycophenolic Acid (MPA) | Human IMPDH II | 0.01-0.03 | [7] |

| Ribavirin Monophosphate | Human IMPDH II | ~250 | [5] |

| Tiazofurin (active metabolite TAD) | Human IMPDH II | ~0.2 | [7] |

| 6-Chloropurine Riboside 5'-monophosphate | Human IMPDH II | - | [7] |

Signaling Pathways Modulated by Inosine and Its Derivatives

Inosine and its analogs can modulate various signaling pathways, primarily through their interaction with adenosine receptors and their impact on intracellular nucleotide pools.

Adenosine Receptor Signaling

Inosine has been shown to interact with adenosine A1 and A2A receptors, although with lower affinity than adenosine.[8] Activation of these G protein-coupled receptors can trigger downstream signaling cascades that influence inflammation and immune responses. For instance, activation of the A2A receptor can lead to an increase in intracellular cyclic AMP (cAMP), which in turn can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-12.[8]

Caption: Inosine-mediated signaling through the A2A adenosine receptor.

IMPDH Inhibition and Depletion of Guanine Nucleotides

The primary mechanism of action for many inosine derivatives, including the oxime analogs, is the inhibition of IMPDH.[2] This leads to a reduction in the intracellular pool of guanine nucleotides, which has profound effects on cellular processes. The depletion of GTP can impact G-protein signaling and can also lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells that are highly dependent on the de novo purine synthesis pathway.[3]

Caption: Inhibition of the de novo guanine nucleotide synthesis pathway by this compound derivatives.

Experimental Workflow for Discovery and Evaluation

The discovery and preclinical evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: A typical workflow for the discovery and preclinical evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for development as novel therapeutics for a range of diseases. Their primary mode of action through the inhibition of IMPDH provides a solid rationale for their application in oncology, virology, and immunology. The synthetic accessibility of these compounds allows for the generation of diverse chemical libraries to explore structure-activity relationships and optimize pharmacological properties.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of this compound derivatives, including various O-substituted analogs, will be crucial to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

-

Elucidation of Detailed Mechanisms: While IMPDH is a primary target, further studies are needed to fully understand the downstream signaling effects of these compounds and to explore potential off-target activities.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening will require rigorous evaluation in relevant animal models of cancer, viral infections, and autoimmune diseases to assess their therapeutic efficacy and safety.

This technical guide provides a foundational resource for researchers embarking on the discovery and development of this compound derivatives. By leveraging the provided protocols, data, and conceptual frameworks, the scientific community can continue to advance this exciting area of medicinal chemistry and bring new therapeutic options to patients in need.

References

- 1. Computational insights into the inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid analogs: three-dimensional quantitative structure-activity relationship and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

The Dawn of a Potential Antitumor Agent: Early Studies and Discovery of Inosine Oxime

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for novel therapeutic agents to combat cancer led to the exploration of a wide array of synthetic nucleoside analogs. Among these, Inosine Oxime, also known as 6-Hydroxyaminopurine Ribonucleoside, emerged from early studies as a compound of interest due to its notable antitumor properties. This technical guide delves into the foundational research that marked the discovery and initial characterization of this compound, providing a detailed look at its synthesis, early biological evaluation, and the experimental methodologies that defined its initial profile as a potential cytotoxic agent.

Core Discovery and Synthesis

The seminal work on this compound was conducted by A. Giner-Sorolla and his colleagues in the mid-1960s. Their research focused on the synthesis and biological evaluation of purine derivatives, leading to the creation of 6-hydroxylaminopurine and its ribonucleoside counterpart, this compound.

Synthesis of this compound

The initial synthesis of this compound was achieved through a direct reaction of a precursor, 6-chloropurine ribonucleoside (6-chloroinosine), with hydroxylamine. This nucleophilic substitution reaction replaced the chlorine atom at the 6-position of the purine ring with a hydroxylamino group.

Experimental Protocol: Synthesis of 6-Hydroxyaminopurine Ribonucleoside (this compound)

This protocol is based on the methods described in the early literature.

Materials:

-

6-Chloropurine ribonucleoside

-

Hydroxylamine (free base)

-

Absolute ethanol

Procedure:

-

A solution of 6-chloropurine ribonucleoside in absolute ethanol is prepared.

-

A solution of hydroxylamine free base in absolute ethanol is separately prepared.

-

The hydroxylamine solution is added to the 6-chloropurine ribonucleoside solution.

-

The reaction mixture is refluxed for a period of 2 hours.

-

After reflux, the mixture is concentrated to a smaller volume under reduced pressure.

-

The concentrate is cooled, and the resulting crystalline product is collected by filtration.

-

The crude product is then recrystallized from water to yield pure 6-hydroxyaminopurine ribonucleoside.

Logical Flow of this compound Synthesis

Early Biological Evaluation: Antitumor Activity

The primary focus of the early biological studies of this compound was its potential as an antitumor agent. Its cytotoxic effects were evaluated against several established cancer cell lines of that era, most notably Sarcoma 180 (S-180) and Leukemia L1210 cells.

In Vitro Cytotoxicity

The inhibitory activity of this compound was quantified by determining the concentration required to inhibit 50% of the cell growth (IC50) in culture. These early in vitro assays were crucial in establishing the compound's potency and spectrum of activity.

Quantitative Data: In Vitro Antitumor Activity of this compound

| Cell Line | Compound | IC50 (µg/mL) | Molar Concentration (M) |

| Sarcoma 180 (S-180) | 6-Hydroxyaminopurine | 0.2 | 1.3 x 10⁻⁶ |

| Sarcoma 180 (S-180) | This compound | 0.5 | 1.8 x 10⁻⁶ |

| Leukemia L1210 | 6-Hydroxyaminopurine | 0.5 | 3.3 x 10⁻⁶ |

| Leukemia L1210 | This compound | 1.0 | 3.5 x 10⁻⁶ |

Experimental Protocol: In Vitro Antitumor Assay (1960s Methodology)

This protocol reflects the general methods used for in vitro cytotoxicity screening during the period of this compound's discovery.

Materials:

-

Cancer cell lines (e.g., Sarcoma 180, Leukemia L1210)

-

Appropriate cell culture medium (e.g., Eagle's medium) supplemented with serum

-

This compound (dissolved in a suitable solvent)

-

Incubator with controlled temperature and CO₂ atmosphere

-

Microscope for cell counting

Procedure:

-

Cancer cells are seeded into culture tubes or flasks at a known density.

-

A series of dilutions of this compound are prepared in the culture medium.

-

The drug solutions are added to the cell cultures, with a control group receiving no drug.

-

The cultures are incubated for a specified period, typically 48 to 72 hours.

-

Following incubation, the total cell count in each culture is determined using a hemocytometer.

-

The percentage of growth inhibition is calculated for each drug concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Experimental Workflow for In Vitro Cytotoxicity Assay

Mechanism of Action: Inhibition of Purine Metabolism

While the precise molecular mechanisms were not fully elucidated in the initial studies, the structural similarity of this compound to the natural purine nucleoside inosine suggested that its mode of action likely involved interference with purine metabolism. Later research confirmed that a primary target of this compound is Inosine Monophosphate Dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to the observed cytotoxic effects.

Signaling Pathway: IMPDH Inhibition and its Consequences

Conclusion

The early studies on this compound, spearheaded by the work of Giner-Sorolla and colleagues, laid the groundwork for understanding its potential as a cytotoxic agent. Through straightforward chemical synthesis and foundational in vitro assays, they established its activity against leukemia and sarcoma cell lines. While the precise molecular targets were a subject for later investigation, these initial findings correctly pointed towards the disruption of purine metabolism as a key mechanism of action. This early research serves as a prime example of the systematic approach to drug discovery in the mid-20th century, an approach that continues to inform the development of novel therapeutics today. The journey of this compound from its initial synthesis to its characterization as an IMPDH inhibitor highlights the logical progression of scientific inquiry in the field of medicinal chemistry.

Inosine Oxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine oxime, a derivative of the naturally occurring purine nucleoside inosine, presents a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleosides, combined with the reactive properties of the oxime functional group, positions it as a compelling candidate for enzymatic inhibition and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, details on its synthesis and biological activities, and general experimental protocols for its study.

Chemical and Physical Properties

This compound, also known as 6-Hydroxyadenosine, is a purine nucleoside analog. Its core structure consists of a hypoxanthine base attached to a ribose sugar, with an oxime functional group at the 6-position of the purine ring.[1]

Identifiers and Molecular Characteristics

A summary of the key identifiers and molecular characteristics of this compound is presented in Table 1.

Table 1: Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | [1] |

| Synonyms | Inosine, oxime; 6-Hydroxyadenosine; N-Hydroxyadenosine; 6-(Hydroxyamino)purine ribonucleoside | [2] |

| CAS Number | 3414-62-8 | [1][2] |

| Molecular Formula | C10H13N5O5 | [1][2] |

| Molecular Weight | 283.24 g/mol | [1] |

| Exact Mass | 283.0917 g/mol | [1] |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO | [1] |

| InChI Key | QROZCFCNYCVEDO-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in Table 2. It is important to note the discrepancy in the reported boiling point values, which may be due to decomposition at high temperatures or prediction-based estimations.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 195 °C (with decomposition) | [3] |

| Boiling Point | 703.7 °C at 760 mmHg (Predicted) 425.8 °C (Rough Estimate) | [3] |

| Solubility | Soluble in DMSO | [1] |

| pKa (Predicted) | 12.49 ± 0.20 | |

| LogP (Predicted) | -2.33920 | [3] |

| Vapor Pressure (Predicted) | 0.0 ± 2.0 mmHg at 25°C | [3] |

| Refractive Index (Predicted) | 1.897 | [3] |

| Density (Predicted) | 2.12 g/cm³ | [3] |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those from the ribose sugar protons, the purine ring protons, and a characteristic signal for the oxime hydroxyl proton, which is often broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: Signals corresponding to the carbon atoms of the purine and ribose moieties would be expected. The carbon of the C=N-OH group would have a characteristic chemical shift. While a predicted ¹³C NMR spectrum is mentioned in one source, the actual data is not provided.[3]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for oximes include a broad O-H stretching vibration (typically around 3150-3650 cm⁻¹), a C=N stretching vibration (around 1620-1690 cm⁻¹), and an N-O stretching vibration (around 930-960 cm⁻¹).[4]

-

-

Mass Spectrometry (MS):

-

The exact mass of this compound is 283.0917 Da.[1] Electron ionization mass spectrometry of the parent compound, inosine, shows a molecular ion peak at m/z 268.[5] For this compound, a molecular ion peak at m/z 283 would be expected, along with fragmentation patterns corresponding to the loss of the oxime group, the ribose sugar, and other characteristic fragments.

-

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the condensation reaction of inosine with hydroxylamine.[1] The following is a representative protocol that would require optimization for specific laboratory conditions.

Protocol: Synthesis of this compound

-

Dissolution: Dissolve inosine in an appropriate aqueous acidic solution (e.g., water with hydrochloric acid).

-

Reaction: Add an excess of hydroxylamine hydrochloride to the inosine solution.

-

Heating: Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product.

-

Isolation: Collect the crude product by filtration.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.[1]

Caption: General workflow for the synthesis of this compound.

Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Cell Cycle Analysis (Flow Cytometry)

The effect of this compound on the cell cycle can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).[9][10][11][12]

Protocol: Cell Cycle Analysis

-

Cell Treatment: Culture cells with and without this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[12]

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Biological Activity and Signaling Pathways

This compound is reported to be an endogenous metabolite and exhibits toxic and mutagenic properties in both prokaryotic and eukaryotic cells.[13] A primary mechanism of its biological activity is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1]

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[14][15] Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[14] This depletion can lead to the arrest of cell proliferation and the induction of apoptosis.[14] The mechanism of IMPDH involves the formation of a covalent enzyme-intermediate (E-XMP*), which is then hydrolyzed to release XMP.[15] Inhibitors can target different stages of this catalytic cycle.[16]

Caption: Inhibition of the IMPDH pathway by this compound.

Other Potential Signaling Pathways

While the direct effects of this compound on other signaling pathways are not well-documented, the parent compound, inosine, has been shown to influence several important cellular signaling cascades. For instance, inosine can activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[17] This activation by inosine appears to be independent of adenosine receptors and involves the upregulation of Rag GTPases.[17] It is plausible that this compound, as a structural analog, may interact with some of the same cellular targets as inosine, although further research is needed to confirm this.

Conclusion

This compound is a synthetic nucleoside analog with established in vitro biological activity, primarily as an inhibitor of IMPDH. This guide has summarized its known chemical and physical properties and provided generalized experimental protocols for its synthesis and biological evaluation. The conflicting boiling point data highlights the need for further experimental verification. Moreover, a significant gap exists in the literature regarding detailed experimental data, including specific reaction conditions for synthesis, purification protocols, and comprehensive spectral characterization. Future research should focus on elucidating the precise mechanism of action of this compound, exploring its effects on various signaling pathways beyond IMPDH inhibition, and conducting further studies to determine its potential as a therapeutic agent.

References

- 1. Buy this compound | 3414-62-8 | >98% [smolecule.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inosine [webbook.nist.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Inosine enhances tumor mitochondrial respiration by inducing Rag GTPases and nascent protein synthesis under nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

Inosine Oxime: A Technical Guide to its Biological Activity as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine oxime, a synthetic derivative of the naturally occurring purine nucleoside inosine, has garnered interest within the scientific community for its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its role as an inhibitor of key enzymes in the purine metabolic pathway. This document details its mechanism of action, summarizes the (currently limited) quantitative data, presents detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is structurally analogous to inosine, a critical intermediate in the metabolism of purines. This structural similarity allows it to interact with enzymes that normally bind inosine or its metabolites. The primary target identified for this compound is Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By inhibiting IMPDH, this compound can disrupt the production of guanosine triphosphate (GTP), a crucial building block for DNA and RNA synthesis, and a key molecule in cellular signaling and energy transfer.[3] This mechanism underlies its potential therapeutic applications, including as an antibacterial, antiviral, and immunosuppressive agent.[1][4]

Mechanism of Action: Enzyme Inhibition

The primary mechanism of action for this compound is the competitive inhibition of enzymes involved in purine metabolism.

Inosine 5'-monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed step in the biosynthesis of guanine nucleotides.[1][3] this compound, due to its structural resemblance to the natural substrate, is hypothesized to bind to the active site of IMPDH, preventing the binding of IMP and thereby inhibiting the downstream synthesis of guanine nucleotides. Depletion of the guanine nucleotide pool can lead to cell growth arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on de novo purine synthesis, such as lymphocytes and cancer cells.[5][6]

Purine Nucleoside Phosphorylase (PNP)

Quantitative Inhibition Data

As of the latest available literature, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against specific enzyme targets are not extensively reported in publicly accessible databases. The table below is structured to accommodate such data as it becomes available through future research.

| Enzyme Target | Inhibitor | IC50 | Ki | Assay Conditions | Reference |

| IMPDH | This compound | Data not available | Data not available | ||

| PNP | This compound | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the enzyme inhibitory activity of this compound. These protocols are based on established methods for similar compounds and can be adapted for this compound.

IMPDH Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on IMPDH activity by measuring the rate of NADH production.

Materials:

-

Recombinant human IMPDH2

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.

-

Add 20 µL of IMP solution (final concentration, e.g., 200 µM).

-

Add 10 µL of NAD+ solution (final concentration, e.g., 400 µM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of pre-warmed IMPDH enzyme solution (final concentration, e.g., 20 nM).

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADH formation is proportional to the IMPDH activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.

PNP Inhibition Assay

This protocol outlines a coupled enzyme assay to measure PNP inhibition by monitoring the production of uric acid from inosine.

Materials:

-

Recombinant human PNP

-

Inosine

-

Xanthine Oxidase (XOD)

-

This compound

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of Assay Buffer to each well.

-

Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.

-

Add 20 µL of inosine solution (final concentration, e.g., 1 mM).

-

Add 10 µL of Xanthine Oxidase (final activity, e.g., 0.05 units/mL).

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of PNP enzyme solution.

-

Immediately measure the increase in absorbance at 293 nm every 30 seconds for 15-30 minutes at 25°C. The rate of uric acid formation is proportional to the PNP activity.

-

Calculate the initial reaction velocities and determine the IC50 value for this compound as described for the IMPDH assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cultured cells, which can be an indicator of its cytotoxic or cytostatic effects resulting from enzyme inhibition.

Materials:

-

Cell line of interest (e.g., a rapidly proliferating cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway of IMPDH Inhibition

The inhibition of IMPDH by this compound leads to the depletion of guanine nucleotides, which has significant downstream effects on various cellular processes.

References

- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 8. Novel purine nucleoside phosphorylase inhibitors [uochb.cz]

- 9. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Some inhibitors of purine nucleoside phosphorylase] - PubMed [pubmed.ncbi.nlm.nih.gov]

Inosine Oxime: An In-Depth Technical Review of Its Toxic and Mutagenic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine oxime, also known as 6-Hydroxyadenosine or 6-(hydroxyamino)-inosine, is an endogenous purine nucleoside analog. It is formed in the course of cellular metabolism by cytochrome P450, through oxidative stress, or via deviations in nucleotide biosynthesis.[1][2] While structurally related to the naturally occurring nucleoside inosine, the presence of a hydroxylamino group at the 6th position of the purine ring confers distinct biological properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxic and mutagenic effects of this compound, with a focus on experimental data and methodologies relevant to researchers and professionals in drug development.

Toxicological Profile

Acute Toxicity

Quantitative measures of acute toxicity, such as the median lethal dose (LD50), have not been specifically reported for this compound in the reviewed literature. For the broader category of oximes, toxicity can vary widely depending on the specific chemical structure.[3]

Cytotoxicity

This compound has been described as being toxic to both prokaryotic and eukaryotic cells.[1][2] The mechanisms underlying its cytotoxicity are not fully elucidated but may be linked to its effects on cellular metabolism and its potential to induce apoptosis.

Mutagenic and Genotoxic Effects

This compound is reported to have mutagenic properties.[1][2] The primary mechanism of its mutagenicity is believed to stem from its structural similarity to natural purine bases, allowing it to be incorporated into DNA. Once incorporated, it can be misread by DNA polymerases, leading to point mutations. Specifically, inosine and its analogs can be interpreted as guanine during DNA replication, which would result in A•T to G•C transitions if this compound is incorporated in place of adenosine.

Bacterial Reverse Mutation Assay (Ames Test)

Specific results from Ames tests conducted on this compound are not detailed in the available literature. However, the general methodology for such an assay is well-established.

Experimental Protocol: Ames Test (General)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[4]

-

Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are auxotrophic for histidine (His-).

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.[4]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) on a minimal agar plate containing a trace amount of histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (His+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[4]

Mammalian Cell-Based Genotoxicity Assays

Data from chromosomal aberration and mouse lymphoma assays specifically for this compound are not available in the reviewed literature. Below are the standard protocols for these assays.

Experimental Protocol: In Vitro Chromosomal Aberration Assay (General)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[5]

-

Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes, or V79 cells.[5]

-

Treatment: Cell cultures are treated with at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a continuous period (e.g., 24 hours) without S9.[5]

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[6]

Experimental Protocol: Mouse Lymphoma Assay (MLA) (General)

The MLA is a forward mutation assay that detects genetic changes at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells.[7]

-

Cell Line: L5178Y/Tk+/- mouse lymphoma cells, which are heterozygous at the Tk locus, are used.

-

Treatment: Cells are exposed to the test substance for a defined period (e.g., 4 or 24 hours) with and without S9 metabolic activation.[8]

-

Expression Period: Following treatment, the cells are cultured for a period (typically 2 days) to allow for the expression of any induced mutations.

-

Mutant Selection: Cells are then plated in a selective medium containing a cytotoxic pyrimidine analog, such as trifluorothymidine (TFT). Cells that have mutated to Tk-/- will be resistant to TFT and will form colonies.

-

Scoring: The number of mutant colonies is counted, and the mutant frequency is calculated. The size of the colonies (large vs. small) can provide information on the type of mutational event (point mutation vs. clastogenic effect).[7]

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways for this compound-induced toxicity and mutagenicity have not been fully elucidated. However, based on its chemical nature as a nucleoside analog, a conceptual framework can be proposed.

Mutagenicity Workflow

The logical workflow for assessing the mutagenic potential of a compound like this compound involves a battery of tests to detect different types of genetic damage.

Caption: General workflow for mutagenicity testing of a chemical compound.

Conceptual Pathway of this compound-Induced Mutagenesis

The mutagenic effect of this compound likely begins with its transport into the cell and subsequent phosphorylation, allowing it to be incorporated into the DNA during replication.

Caption: Conceptual pathway for this compound-induced point mutation.

Data Summary

Due to the lack of specific quantitative data in the public domain for this compound, the following tables are presented as templates that would be populated should such data become available.

Table 1: In Vitro Cytotoxicity of this compound (Template)

| Cell Line | Assay Type | Endpoint | Concentration (µM) | Result | Reference |

| e.g., HEK293 | e.g., MTT | e.g., IC50 | Data not available | Data not available | N/A |

| e.g., HepG2 | e.g., Neutral Red | e.g., IC50 | Data not available | Data not available | N/A |

Table 2: In Vivo Acute Toxicity of this compound (Template)

| Species | Route of Administration | LD50 (mg/kg) | Observation Period | Toxic Signs | Reference |

| e.g., Rat | e.g., Oral | Data not available | Data not available | Data not available | N/A |

| e.g., Mouse | e.g., Intraperitoneal | Data not available | Data not available | Data not available | N/A |

Table 3: Summary of Mutagenicity Studies on this compound (Template)

| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Ames Test | S. typhimurium TA98 | +/- | Data not available | Data not available | N/A |

| Ames Test | S. typhimurium TA100 | +/- | Data not available | Data not available | N/A |

| Chromosomal Aberration | e.g., CHO cells | +/- | Data not available | Data not available | N/A |

| Mouse Lymphoma Assay | L5178Y cells | +/- | Data not available | Data not available | N/A |

Conclusion and Future Directions

The available literature strongly suggests that this compound possesses toxic and mutagenic properties. The likely mechanism of mutagenicity involves its incorporation into DNA and subsequent mispairing during replication. However, there is a significant lack of specific, quantitative data from standardized toxicological and genotoxicological assays. For a thorough risk assessment and to guide further research and development, it is imperative that this compound be subjected to a standard battery of in vitro and in vivo toxicity and mutagenicity tests. The resulting data would be critical for understanding its safety profile and potential therapeutic applications or risks. Future research should also focus on elucidating the specific cellular pathways affected by this compound that lead to its cytotoxic effects.

References

- 1. Genotoxicity and Mutagenicity of Inosine Pranobex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of 6 oxime compounds in the salmonella/mammalian-microsome assay and mouse lymphoma TK +/- assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 7. In vitro mouse lymphoma (L5178Y Tk⁺/⁻-3.7.2C) forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The need for long-term treatment in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Classification of Inosine Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine oxime, also known as 6-hydroxyadenosine or N6-hydroxyadenosine, is a purine nucleoside analogue with significant biological activities. As an endogenous metabolite, it plays a role in cellular metabolism and has been noted for its toxic and mutagenic properties in various cell types.[1] Structurally, it is a derivative of inosine, featuring an oxime functional group, which imparts unique reactivity and biological function.[2] This technical guide provides a comprehensive overview of the structural classification of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological activities, with a focus on its interaction with key cellular pathways.

Structural Classification and Physicochemical Properties

This compound is classified as a purine nucleoside analogue. Its core structure consists of a hypoxanthine base modified with a hydroxylamino group at the 6-position, attached to a ribofuranose sugar moiety via a β-N9-glycosidic bond.

Chemical Structure

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some data are available from computational predictions, experimental values for properties such as pKa and specific optical rotation are not widely reported in the literature.

| Property | Value | Source |

| IUPAC Name | 2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | [3] |

| Synonyms | 6-Hydroxyadenosine, N6-Hydroxyadenosine, 6-N-Hydroxyadenosine | [3] |

| CAS Number | 3414-62-8 | [3] |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [3] |

| Molecular Weight | 283.24 g/mol | [3] |

| Melting Point | 195 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO | [2] |

| XLogP3 | -2.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 5 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

| Exact Mass | 283.091668 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 149 Ų | PubChem (Computed) |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (alcohol & oxime) | 3600-3200 (broad) | Stretching |

| N-H (purine) | 3500-3300 (medium) | Stretching |

| C-H (alkane & aromatic) | 3100-2850 | Stretching |

| C=N (oxime & purine) | 1680-1640 | Stretching |

| C-O (alcohol & ether) | 1260-1000 | Stretching |

| N-O (oxime) | 960-930 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. Based on the structure, the following characteristic chemical shifts can be predicted. Actual experimental data is required for definitive assignment.

¹H NMR:

-

Aromatic protons (purine ring): Signals expected in the δ 8.0-9.0 ppm region.

-

Anomeric proton (H-1'): A doublet expected around δ 5.8-6.0 ppm.

-

Ribose protons (H-2' to H-5'): A complex pattern of multiplets expected in the δ 4.0-5.0 ppm region.

-

Hydroxyl protons (ribose and oxime): Broad signals that are D₂O exchangeable.

¹³C NMR:

-

Purine carbons: Signals expected in the δ 115-160 ppm region.

-

Ribose carbons: Signals expected in the δ 60-90 ppm region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ribose sugar moiety and fragmentation of the purine ring.

Synthesis and Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a protected or unprotected inosine derivative with hydroxylamine. A detailed experimental protocol is provided below, adapted from general procedures for the synthesis of related nucleoside analogues.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve inosine (1.0 g, 3.73 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagent: Add hydroxylamine hydrochloride (0.52 g, 7.46 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and evaporate the pyridine under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including the inhibition of key enzymes in nucleotide metabolism and potential interactions with purinergic signaling pathways.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

This compound has been identified as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] Inhibition of IMPDH can disrupt DNA and RNA synthesis, leading to cytotoxic effects. Quantitative data on the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of this compound against IMPDH are not well-documented in publicly available literature.

Interaction with Adenosine Receptors

The parent compound, inosine, is known to interact with adenosine receptors, particularly the A2A receptor, to modulate downstream signaling pathways.[5] While direct evidence for this compound's interaction with these receptors is limited, it is plausible that it may have similar or related effects. The activation of the A2A receptor by inosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of the ERK1/2 signaling pathway.

Mutagenicity

This compound has been reported to have mutagenic effects in both prokaryotic and eukaryotic cells.[1] The precise mechanism of its mutagenicity is not fully elucidated but may be related to its ability to be incorporated into nucleic acids or to interfere with DNA replication and repair processes.

Experimental Protocol: Ames Test for Mutagenicity